3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate

Beschreibung

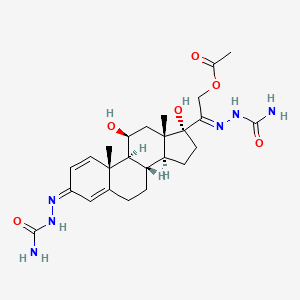

3,20-Disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic glucocorticoid derivative characterized by the replacement of the ketone groups at positions C3 and C20 with disemicarbazone moieties. This modification distinguishes it from classical glucocorticoids like prednisolone or dexamethasone, which retain the 3,20-dione structure. Its synthesis involves reacting 9α-fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione with semicarbazide under reflux conditions in methanol and dimethylformamide .

Eigenschaften

Molekularformel |

C25H36N6O6 |

|---|---|

Molekulargewicht |

516.6 g/mol |

IUPAC-Name |

[(2E)-2-(carbamoylhydrazinylidene)-2-[(3Z,8S,9S,10R,11S,13S,14S,17R)-3-(carbamoylhydrazinylidene)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C25H36N6O6/c1-13(32)37-12-19(29-31-22(27)35)25(36)9-7-17-16-5-4-14-10-15(28-30-21(26)34)6-8-23(14,2)20(16)18(33)11-24(17,25)3/h6,8,10,16-18,20,33,36H,4-5,7,9,11-12H2,1-3H3,(H3,26,30,34)(H3,27,31,35)/b28-15-,29-19+/t16-,17-,18-,20+,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

QHANRKOZADMYQT-JESAFLSNSA-N |

Isomerische SMILES |

CC(=O)OC/C(=N\NC(=O)N)/[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C/C(=N\NC(=O)N)/C=C[C@]34C)O)C)O |

Kanonische SMILES |

CC(=O)OCC(=NNC(=O)N)C1(CCC2C1(CC(C3C2CCC4=CC(=NNC(=O)N)C=CC34C)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials

- Prednisolone or Prednisone : The parent corticosteroid with keto groups at positions 3 and 20 and hydroxyl groups at 11beta, 17, and 21 positions.

- Semicarbazide Hydrochloride : The reagent for semicarbazone formation.

- Acetic Anhydride : For acetylation of the 21-hydroxyl group.

- Base (e.g., sodium acetate or pyridine) : To facilitate semicarbazone formation and acetylation.

- Solvents : Commonly ethanol, methanol, or other polar solvents suitable for condensation and esterification reactions.

Semicarbazone Formation

The semicarbazone groups at positions 3 and 20 are formed by the reaction of the keto groups with semicarbazide hydrochloride under mildly acidic to neutral conditions. The reaction proceeds through nucleophilic addition of the semicarbazide amino group to the carbonyl carbons, followed by elimination of water to form the semicarbazone linkage.

- Dissolve prednisolone in ethanol or methanol.

- Add semicarbazide hydrochloride and a base such as sodium acetate to neutralize HCl.

- Stir the mixture at room temperature or slightly elevated temperature (40–60 °C) for several hours.

- Monitor the reaction progress by TLC or HPLC.

- Upon completion, isolate the semicarbazone product by filtration or extraction.

Acetylation of 21-Hydroxyl Group

The 21-hydroxyl group is selectively acetylated using acetic anhydride, often in the presence of a base like pyridine, which acts both as a solvent and catalyst.

- Dissolve the semicarbazone intermediate in pyridine or another suitable solvent.

- Add acetic anhydride dropwise at 0 °C to room temperature.

- Stir for 1–3 hours until acetylation is complete.

- Quench the reaction by adding water or dilute acid.

- Extract the product and purify by recrystallization or chromatography.

One-Pot Synthesis

In some protocols, the semicarbazone formation and acetylation are combined in a one-pot procedure to improve efficiency:

- Prednisolone is reacted with semicarbazide hydrochloride and base in ethanol.

- After completion of semicarbazone formation, acetic anhydride and pyridine are added directly.

- The reaction mixture is stirred further to complete acetylation.

- Workup and purification follow as above.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Typical Yield (%) | Notes |

|---|---|---|---|

| Semicarbazone formation | Semicarbazide hydrochloride, sodium acetate, ethanol, 40–60 °C, 4–6 h | 75–85 | Mild heating improves reaction rate |

| Acetylation of 21-OH | Acetic anhydride, pyridine, 0–25 °C, 1–3 h | 80–90 | Low temperature prevents side reactions |

| One-pot synthesis | Semicarbazide, acetic anhydride, pyridine, ethanol, 40 °C, 6–8 h | 70–80 | Efficient but requires careful control |

Purification Techniques

- Recrystallization from ethanol or ethyl acetate.

- Column chromatography using silica gel with appropriate eluents.

- Characterization by melting point, IR spectroscopy (confirming semicarbazone C=N stretch), NMR (proton and carbon), and mass spectrometry.

Research Findings and Analytical Data

- Semicarbazone derivatives show distinct IR absorptions near 1600–1650 cm⁻¹ corresponding to C=N bonds.

- NMR spectra confirm disappearance of keto signals and appearance of semicarbazone imine protons.

- The acetate ester is confirmed by methyl singlet near 2.0 ppm in ^1H NMR and carbonyl carbon near 170 ppm in ^13C NMR.

- The compound exhibits improved stability compared to the parent corticosteroid and modified pharmacokinetics.

Analyse Chemischer Reaktionen

Types of Reactions

3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve reagents like sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the acetate group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Wissenschaftliche Forschungsanwendungen

3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate has several scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for method development and validation.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of pharmaceuticals and as a standard in quality control processes.

Wirkmechanismus

The mechanism of action of 3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Prednisolone Acetate

- Structure : Prednisolone acetate (11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate) retains the 3,20-dione backbone, unlike the disemicarbazone derivative.

- Key Differences :

- The disemicarbazone substitution replaces the ketone groups, likely altering hydrogen-bonding interactions with glucocorticoid receptors.

- Prednisolone acetate’s 3-keto group is critical for receptor binding, whereas the disemicarbazone’s semicarbazone moieties may introduce steric hindrance or alternative binding modes .

- Bioavailability: Prednisolone acetate suffers from poor aqueous solubility due to its hydrophobic structure .

Betamethasone Acetate

- Structure : Betamethasone acetate (9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate) features a 9-fluoro and 16β-methyl group, enhancing glucocorticoid receptor affinity and metabolic stability.

- Key Differences :

- The disemicarbazone derivative lacks fluorination and methylation, which are critical for betamethasone’s prolonged anti-inflammatory effects .

- Betamethasone’s 9-fluoro group reduces mineralocorticoid activity, whereas the disemicarbazone’s unmodified structure may retain higher mineralocorticoid effects .

- Potency : Betamethasone acetate is ~8–10× more potent than prednisolone due to fluorine-induced receptor stabilization . The disemicarbazone derivative’s potency remains unstudied but is hypothesized to be lower due to structural dissimilarities.

Dexamethasone Acetate

- Structure : Dexamethasone acetate (9α-fluoro-16α-methyl-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate) shares the 9-fluoro and 16-methyl groups with betamethasone but differs in stereochemistry.

- Key Differences :

- The disemicarbazone derivative lacks dexamethasone’s 9α-fluoro and 16α-methyl groups, which are pivotal for its high receptor binding and anti-inflammatory efficacy .

- Dexamethasone’s 16α-methyl group reduces metabolic degradation, extending its half-life . The disemicarbazone’s stability is untested but may be shorter due to the absence of stabilizing substituents.

Methylprednisolone Acetate

- Structure : Methylprednisolone acetate (11β,17,21-trihydroxy-6α-methylpregna-1,4-diene-3,20-dione 21-acetate) incorporates a 6α-methyl group to delay hepatic metabolism.

- Key Differences :

- The 6α-methyl group in methylprednisolone increases metabolic resistance, whereas the disemicarbazone derivative’s semicarbazone groups may render it more susceptible to enzymatic cleavage .

- Methylprednisolone’s 6α-methylation enhances tissue penetration, a feature absent in the disemicarbazone compound .

Difluprednate

- Structure : Difluprednate (6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-butyrate) includes dual fluorination and a 17-butyrate ester for enhanced topical activity.

- Key Differences :

Pharmacological and Industrial Implications

- Synthesis Complexity : The disemicarbazone derivative requires multi-step synthesis involving semicarbazide, contrasting with simpler acetylation processes for prednisolone or dexamethasone acetates .

- Therapeutic Potential: While classical glucocorticoids dominate clinical use, the disemicarbazone derivative’s unique structure warrants exploration in niche applications (e.g., receptor-specific targeting or prodrug development).

Tabulated Comparison

| Compound | Key Structural Features | Bioactivity | Metabolic Stability |

|---|---|---|---|

| Disemicarbazone Derivative | 3,20-Disemicarbazone; 21-acetate; No fluorination or methylation | Hypothesized lower potency | Likely low (untested) |

| Prednisolone Acetate | 3,20-Dione; 21-acetate | Moderate anti-inflammatory activity | Moderate (hepatic oxidation) |

| Betamethasone Acetate | 9-Fluoro; 16β-methyl; 21-acetate | High potency; long duration | High (fluorine stabilizes structure) |

| Dexamethasone Acetate | 9α-Fluoro; 16α-methyl; 21-acetate | Very high potency; immunosuppressive | Very high |

| Difluprednate | 6α,9-Difluoro; 17-butyrate; 21-acetate | Topical efficacy; prolonged action | Extremely high |

Biologische Aktivität

3,20-Disemicarbazone-11beta,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic steroid derivative with potential therapeutic applications. This compound is characterized by its unique structural features and biological activities that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential in clinical settings.

- Molecular Formula : C25H34N6O6

- Molecular Weight : 514.57 g/mol

- CAS Number : 115097-56-8

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors. This interaction can modulate gene expression and influence various physiological processes such as inflammation and immune response.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Studies have shown that 3,20-Disemicarbazone derivatives can induce apoptosis in cancer cell lines. The compound's mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential. For instance:

- Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved PARP.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the critical steps and analytical methods for synthesizing 3,20-disemicarbazone-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 21-acetate?

Answer:

Synthesis involves sequential functionalization of the steroid backbone. Key steps include:

- Acetylation at C21 : Reacting the parent compound with acetic anhydride in dimethylformamide (DMF) under controlled heating (60–70°C) to introduce the acetoxy group .

- Disemicarbazone formation at C3 and C20 : Treating the intermediate with semicarbazide in acidic conditions (e.g., HCl) to form the semicarbazone moieties, monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

- Purification : Column chromatography (silica gel, gradient elution with chloroform/methanol) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water 65:35) and IR spectroscopy (KBr disc method) to confirm functional groups (e.g., C=O at 1700–1750 cm⁻¹) .

Basic: How does the molecular structure influence the compound’s reactivity and biological activity?

Answer:

The steroid backbone’s structural features are critical:

- Double bonds (C1–C2, C4–C5) : Increase electrophilicity, enabling nucleophilic attacks at C3 and C20 for derivatization .

- Hydroxyl groups (C11β, C17, C21) : Participate in hydrogen bonding with glucocorticoid receptors, modulating anti-inflammatory activity .

- C21-acetate : Enhances lipophilicity, improving membrane permeability and metabolic stability compared to free hydroxyl derivatives .

Use X-ray crystallography or NMR (¹H/¹³C) to confirm stereochemistry, as misalignment at C11β or C20 can reduce receptor binding .

Basic: What analytical techniques are recommended for characterizing this compound and its impurities?

Answer:

- TLC : Preliminary purity check (Rf ~0.5 in ethyl acetate/hexane) .

- HPLC-MS : Quantify impurities (e.g., dexamethasone acetate analogs) using a C18 column and electrospray ionization (ESI+ mode, m/z 434–476) .

- IR spectroscopy : Identify carbonyl stretches (C3/C20 ketones: ~1710 cm⁻¹; acetate ester: ~1740 cm⁻¹) .

- NMR : Assign stereocenters (e.g., C11β vs. C11α) via NOESY correlations .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Conflicting data often arise from:

- Impurity profiles : Trace impurities (e.g., Δ⁴,9(11)-diene isomers) may exhibit antagonistic effects. Use preparative HPLC to isolate >99% pure batches and retest .

- Receptor specificity : Screen activity against both glucocorticoid (GR) and mineralocorticoid (MR) receptors via competitive binding assays (³H-dexamethasone displacement) .

- Metabolic instability : Assess half-life in liver microsomes (e.g., human S9 fraction) to determine if rapid degradation skews in vitro results .

Advanced: What methodologies optimize stability studies under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h) to identify hydrolysis products (e.g., free semicarbazone or acetate cleavage) .

- Photostability testing (ICH Q1B guidelines): UV light (320–400 nm) to detect photooxidation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots (data at 25°C, 40°C, 60°C) to predict shelf-life and degradation pathways .

Advanced: How do stereochemical variations at C11β and C16α impact pharmacological efficacy?

Answer:

- C11β hydroxyl : Essential for GR binding; inversion to C11α reduces affinity by ~90% (radioligand binding assays) .

- C16α methylation vs. C16β : Methylation at C16α enhances anti-inflammatory potency (e.g., betamethasone analogs) but increases risk of dermal atrophy. Compare via transactivation assays (GRE-luciferase reporter in HEK293 cells) .

- C20 configuration : The disemicarbazone’s planar geometry at C20 improves solubility but may sterically hinder receptor interactions. Test via molecular docking (PDB: 1M2Z for GR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.